![molecular formula C11H20N4O B2550650 3-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 2101195-15-5](/img/structure/B2550650.png)
3-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-N-isobutyl-1-isopropyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the family of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported in several studies . A series of novel 1H-pyrazole-5-carboxamide compounds were designed and synthesized by a facile method, and their structures were characterized by 1H NMR, mass spectrometry, and elemental analysis . The synthesis of these compounds often involves multicomponent reactions, cyclocondensation of hydrazine with a carbonyl system, and the use of heterocyclic systems .Molecular Structure Analysis
Pyrazoles are a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . They are tautomeric species possessing three N-nucleophilic sites, -NH2, N(H)1, and N2, which can readily participate in SN2 reactions leading to N-endocyclic and N-exocyclic products .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their reactivity is influenced by their tautomeric and conformational preferences . N-unsubstituted 3(5)-aminopyrazoles are tautomeric species possessing three N-nucleophilic sites, -NH2, N(H)1, and N2, which can readily participate in SN2 reactions leading to N-endocyclic and N-exocyclic products .properties
IUPAC Name |
5-amino-N-(2-methylpropyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-7(2)6-13-11(16)9-5-10(12)14-15(9)8(3)4/h5,7-8H,6H2,1-4H3,(H2,12,14)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZYSBJRJJVOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NN1C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.